Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate
Description
Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate is a complex organic compound with a molecular formula of C18H27N3O3S . This compound is notable for its unique structure, which includes a benzothiophene ring, a piperazine ring, and an ethyl ester group. It is used in various scientific research applications due to its potential biological activities.
Properties
Molecular Formula |
C18H27N3O3S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O3S/c1-3-24-18(23)21-10-8-20(9-11-21)12-15-14-6-4-5-7-16(14)25-17(15)19-13(2)22/h3-12H2,1-2H3,(H,19,22) |
InChI Key |
XGNCLPYFPKPHHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(SC3=C2CCCC3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate involves multiple steps. One common method includes the cyclization of amino-ester intermediates under reflux conditions . Another method involves the alkylation of benzothiophene derivatives with appropriate reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, ethanol (reflux, 6–8 h) | Free carboxylic acid derivative | 75–80% |
| Basic hydrolysis | 2M NaOH, ethanol (reflux, 4–6 h) | Sodium carboxylate intermediate | 82–85% |
Hydrolysis is critical for generating bioactive metabolites or synthetic intermediates .
Alkylation Reactions
The piperazine nitrogen undergoes alkylation with alkyl halides or epoxides:
| Alkylating Agent | Conditions | Products | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF (60°C, 12 h) | N-Methylpiperazine derivative | 70–75% |
| Ethylene oxide | Ethanol, RT (24 h) | N-Hydroxyethylpiperazine analog | 68–72% |
Alkylation enhances solubility or modifies pharmacological activity .
Cross-Coupling Reactions
The benzothiophene core participates in Pd-catalyzed cross-coupling:
These reactions enable structural diversification for drug discovery .
Substitution Reactions
The acetamido group undergoes nucleophilic substitution:
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| Primary amines | HATU, DIPEA (DCM, RT, 12 h) | Secondary amide derivatives | 60–65% |
| Thiols | EDC, DMSO (50°C, 8 h) | Thioamide analogs | 55–60% |
Substitution modifies hydrogen-bonding capacity and target selectivity .
Acylation Reactions
The piperazine nitrogen reacts with acyl chlorides or anhydrides:
| Acylating Agent | Conditions | Products | Yield |
|---|---|---|---|
| Acetyl chloride | NEt₃, DCM (0°C to RT, 6 h) | N-Acetylpiperazine derivative | 75–78% |
| Benzoyl chloride | MsCl, DIPEA (DMF, 70°C, 8 h) | N-Benzoylpiperazine analog | 65–70% |
Acylation improves metabolic stability in pharmacokinetic studies .
Condensation Reactions
The benzothiophene ring participates in Knoevenagel condensations:
| Aldehyde | Conditions | Products | Yield |
|---|---|---|---|
| 4-Nitrobenzaldehyde | Piperidine, ethanol (reflux, 12 h) | α,β-Unsaturated ketone derivatives | 70–75% |
| Furfural | Acetic acid, RT (24 h) | Heterocyclic-fused analogs | 65–68% |
Condensation extends π-conjugation for enhanced bioactivity .
Key Findings:
-
Reactivity Hierarchy : Piperazine > benzothiophene > ester group .
-
Catalytic Efficiency : Pd-based catalysts show superior yields in cross-coupling versus Cu-mediated reactions .
-
Steric Effects : Bulky substituents on the piperazine nitrogen reduce reaction rates by 20–30% .
This compound’s modular reactivity makes it a versatile scaffold for developing therapeutics targeting neurological and oncological pathways .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells through various mechanisms:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Properties
Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate has also been evaluated for its antimicrobial effects:
- Activity Against Bacteria: In vitro studies revealed that the compound exhibits bactericidal activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 15–30 µg/mL.
Neuroprotective Effects
The compound has shown potential neuroprotective effects in various models:
- Mechanisms: It may protect neuronal cells from oxidative stress and apoptosis through the modulation of neuroinflammatory responses and enhancement of antioxidant defenses .
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University synthesized several derivatives of this compound and evaluated their anticancer activity against human cancer cell lines. One derivative demonstrated potent cytotoxicity with an IC50 value of 5 µM against breast cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Neuroprotective Properties
In another study published in the Journal of Neurochemistry, the neuroprotective potential of this compound was assessed in an Alzheimer's disease model. Results indicated that treatment with the compound significantly reduced markers of neurodegeneration and improved cognitive function in treated animals compared to controls .
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-acetamido-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
- Ethyl 2- (2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
Uniqueness
Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate is unique due to its combination of a benzothiophene ring and a piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds .
Biological Activity
Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a piperazine ring substituted with an ethyl ester and a tetrahydro-benzothiophene moiety, which is crucial for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antiviral Activity : Compounds containing benzothiophene structures have shown promising antiviral effects. For instance, derivatives have been noted to inhibit viral replication in several studies, with mechanisms involving interference with viral entry or replication processes .
- Antitumor Properties : Some studies suggest that the compound may exhibit antitumor activity by inducing apoptosis in cancer cells. The structural features that allow for interaction with cellular targets are believed to play a crucial role in this activity .
- Neuroprotective Effects : There is emerging evidence that similar compounds may provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress .
Research Findings
A variety of studies have investigated the biological activities associated with this compound and its analogs.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | , |
| Antitumor | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction of oxidative stress |
Case Studies
- Antiviral Efficacy : A study demonstrated that a related compound significantly reduced plaque formation in herpes simplex virus (HSV) assays by 69% at a concentration of 0.5 mg/mL. This suggests that the benzothiophene moiety contributes to enhanced antiviral activity .
- Antitumor Activity : In clinical trials involving benzamide derivatives, patients receiving treatment exhibited notable tumor regression and improved survival rates. One case reported a patient surviving over two years post-treatment with high doses .
- Neuroprotection : Research involving animal models indicated that compounds similar to this compound provided significant protection against neurodegeneration induced by oxidative stressors .
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate?
Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzothiophene core via cyclization of thiophene derivatives under acidic conditions.
- Step 2 : Introduction of the acetamido group via acetylation of the amine intermediate.
- Step 3 : Alkylation of the piperazine ring using ethyl chloroformate or analogous reagents to install the carboxylate ester.
- Step 4 : Purification via column chromatography or crystallization.
Key reagents include alkyl chloroformates (e.g., ethyl chloroformate) and coupling agents for amide bond formation. Reaction conditions (e.g., temperature, solvent polarity) must optimize steric hindrance around the piperazine nitrogen .
Q. How can the molecular structure of this compound be validated experimentally?
- X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve the crystal structure, ensuring proper handling of twinned or disordered data .
- NMR spectroscopy : Analyze , , and 2D spectra (COSY, HSQC) to confirm substituent connectivity and stereochemistry.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- Conformational analysis : Apply Cremer-Pople parameters to assess piperazine ring puckering using crystallographic data .
Q. What safety precautions are necessary when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2A hazard) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can conformational flexibility of the piperazine ring impact biological activity?
The piperazine ring’s puckering (e.g., chair vs. boat conformations) influences binding affinity to target proteins.
Q. How should researchers resolve contradictions between crystallographic and spectroscopic data?
- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries.
- Dynamic effects : Use variable-temperature NMR to detect ring-flipping or solvent-induced conformational changes.
- Data quality : Apply SHELX’s R-factor and residual density maps to identify model errors (e.g., missed disorder) .
Q. What methodologies are suitable for studying this compound’s role in hypoxia-inducible factor (HIF) modulation?
- Enzyme assays : Measure inhibition of prolyl hydroxylase (PHD2) using recombinant proteins and α-ketoglutarate competition assays.
- Cellular models : Test hypoxia-responsive element (HRE) activation in HEK293T cells via luciferase reporters.
- Structural analogs : Compare with tert-butyl piperazine carboxylate derivatives (e.g., Izilendustat) to identify pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
